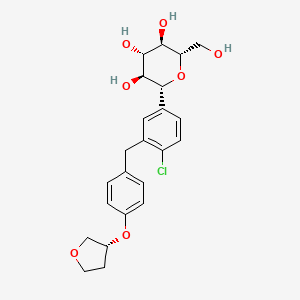

(2R, 3S, 4S, 5R, 6S)-Empagliflozin

Description

Properties

Molecular Formula |

C23H27ClO7 |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m1/s1 |

InChI Key |

OBWASQILIWPZMG-XJZBYQAASA-N |

Isomeric SMILES |

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)Cl |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Overview of Empagliflozin Synthesis

Empagliflozin synthesis generally involves multi-step organic synthesis, including protection and deprotection of hydroxyl groups, coupling reactions, and purification steps. The key challenges include maintaining stereochemical control and achieving high yield and purity.

Preparation Methods of Empagliflozin

Improved Process from US Patent US9902751B2

This patent describes an improved and efficient process for the preparation of empagliflozin involving novel intermediates and synthetic schemes.

Reaction Conditions Summary

| Step | Reagents/Agents | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Dissolution of intermediate 12 | Dichloromethane (preferred) or ethanol, isopropanol | Dichloromethane | Ambient | Until complete dissolution |

| Hydroxyl protection | Trimethylsilyl chloride (TMSCl) or others | Dichloromethane | 0 to 30 | 1 to 2 hours |

Advantages

Use of novel intermediates allows for better control over stereochemistry.

Improved reaction conditions reduce impurities and increase yield.

Flexibility in choice of protecting groups and solvents.

Preparation Method from Chinese Patent CN105153137A

This patent details an alternative preparation method focusing on halogenated intermediates and specific reaction conditions.

Key Steps

Use of halogenated reagents such as bromo and chloro compounds to introduce functional groups.

Employment of Lewis acids such as zinc bromide, aluminium trichloride, and boron trifluoride to catalyze reactions.

Use of solvents including tetrahydrofuran, toluene, diethyl ether, and dichloromethane.

Control of reaction times and temperatures to optimize yield and purity.

Reaction Conditions and Reagents

| Step | Reagents/Agents | Solvent | Catalyst/Lewis Acid | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Halogenation | Bromo/chloro reagents | Tetrahydrofuran, toluene, diethyl ether | Zinc bromide, aluminium trichloride | Ambient to reflux | Halogenation of intermediates |

| Demethylation | Boron tribromide | Dichloromethane | - | 0 to 30 | Removal of methyl groups |

| Coupling and condensation | Various organometallic reagents | Mixed solvents | Lewis acids (BF3, ZnCl2) | Controlled | Formation of glycosidic bond |

Notes on Reaction Optimization

Use of lithium bromide, lithium chloride, and sodium iodide as additives to improve reaction efficiency.

Reaction times carefully controlled to avoid side reactions.

Purification steps involve solvent extraction and crystallization.

Common Intermediate and Protecting Group Strategies

Both patents emphasize the importance of protecting hydroxyl groups during synthesis to prevent undesired side reactions.

Typical protecting groups include trimethylsilyl (TMS), tertiary butyl dimethyl silyl (TBDMS), benzyl, benzoyl, and acetyl groups.

Protection is usually performed at low temperatures (0–30°C) to maintain stereochemical integrity.

Deprotection is carried out under mild acidic or basic conditions depending on the protecting group.

Comparative Data Table of Preparation Methods

| Aspect | US Patent US9902751B2 | Chinese Patent CN105153137A |

|---|---|---|

| Key Intermediates | Formulas 12a, 12′a, 13, 14 | Halogenated intermediates (bromo, chloro) |

| Protecting Groups | TMS, TBDMS, benzyl, benzoyl, acetyl | Similar protecting groups, emphasis on halogenation |

| Solvents | Dichloromethane, ethanol, isopropanol | Tetrahydrofuran, toluene, diethyl ether, dichloromethane |

| Catalysts/Lewis Acids | Not explicitly detailed | Zinc bromide, aluminium trichloride, boron trifluoride |

| Reaction Temperatures | 0–30°C for protection steps | Ambient to reflux depending on step |

| Reaction Times | 1–2 hours for protection | Variable, optimized for each step |

| Advantages | Improved yield and purity, novel intermediates | Efficient halogenation and demethylation steps |

Research Findings and Analysis

The use of novel intermediates and protection strategies as described in US9902751B2 leads to a more efficient synthesis with fewer side products and higher stereochemical purity.

The Chinese patent method emphasizes halogenation and Lewis acid catalysis, which can be advantageous for scale-up due to the availability of reagents and solvents.

Both methods require careful control of reaction conditions to maintain the stereochemistry of the sugar moiety and to avoid degradation.

Protection and deprotection steps are critical to avoid side reactions involving hydroxyl groups.

The choice of solvent affects solubility and reaction kinetics; dichloromethane is commonly preferred for protection steps due to its inertness and good solvation properties.

Chemical Reactions Analysis

Types of Reactions

(2R, 3S, 4S, 5R, 6S)-Empagliflozin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and pH levels being crucial for optimal results.

Major Products

Scientific Research Applications

Management of Type 2 Diabetes Mellitus

Empagliflozin is primarily used as an adjunct therapy in adults with inadequately controlled T2DM. It can be prescribed alone or in combination with other antidiabetic medications. Clinical studies have demonstrated that empagliflozin significantly reduces HbA1c levels, fasting glucose, and postprandial glucose levels .

Key Findings:

- Reduces mean fasting glucose and HbA1c levels.

- Improves pancreatic beta-cell function by reducing glucotoxicity .

Cardiovascular Benefits

Empagliflozin has been shown to reduce the risk of cardiovascular death and hospitalizations due to heart failure. Notably, the EMPA-REG OUTCOME trial highlighted that empagliflozin significantly lowers the incidence of major adverse cardiovascular events in patients with T2DM .

Clinical Trials:

- EMPA-REG OUTCOME : Demonstrated a reduction in cardiovascular mortality among patients with T2DM at high cardiovascular risk.

- EMPEROR Trials : Showed that empagliflozin improves outcomes in heart failure patients, both with preserved and reduced ejection fraction .

Renal Protection

Empagliflozin has nephroprotective effects, reducing the progression of kidney disease in diabetic patients. Studies indicate a significant reduction in renal events such as macroalbuminuria and doubling of serum creatinine levels .

Clinical Evidence:

- The EMPEROR-Reduced trial reported a relative risk reduction of 39% for developing nephropathy compared to placebo .

- A significant decrease in the need for renal replacement therapy was observed among empagliflozin users .

Detailed Data Tables

| Application Area | Key Findings | Clinical Trials |

|---|---|---|

| Type 2 Diabetes Mellitus | Reduces HbA1c by approximately 0.5-1% | EMPA-REG OUTCOME |

| Cardiovascular Health | Lowers risk of cardiovascular death by 38% | EMPEROR-Preserved/Reduced |

| Renal Protection | Reduces progression to macroalbuminuria by 39% | EMPEROR-Reduced |

Case Study 1: Cardiovascular Outcomes

In a randomized trial involving patients hospitalized for acute heart failure (EMPULSE), empagliflozin was initiated during hospitalization. Results showed a significant clinical benefit over placebo, including improved quality of life metrics as measured by the Kansas City Cardiomyopathy Questionnaire Total Symptom Score .

Case Study 2: Renal Outcomes

A cohort study analyzed the effects of empagliflozin on diabetic patients with chronic kidney disease (CKD). The findings indicated that empagliflozin administration resulted in a marked reduction in renal decline rates and improved overall kidney function compared to standard care .

Mechanism of Action

The mechanism of action of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose co-transporter 2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function.

Comparison with Similar Compounds

Comparison with Similar SGLT2 Inhibitors

Structural and Pharmacological Differences

Empagliflozin is compared with other FDA-approved SGLT2 inhibitors: Canagliflozin , Dapagliflozin , and Tofogliflozin . Key structural differences influence their pharmacokinetics and selectivity:

| Compound | Molecular Formula | SGLT2/SGLT1 Selectivity Ratio | Key Structural Features |

|---|---|---|---|

| Empagliflozin | C₂₃H₂₇ClO₇ | 2,600:1 | Chlorophenyl group, tetrahydrofuran moiety |

| Canagliflozin | C₂₄H₂₅FO₅S | 250:1 | Fluorophenyl-thiophene group |

| Dapagliflozin | C₂₁H₂₅ClO₆ | 1,200:1 | Dichlorophenyl group |

| Tofogliflozin | C₂₃H₂₈ClNO₇S | 3,000:1 | Cyclopropyl group, sulfonyl bridge |

Sources : Structural data from ; selectivity ratios from .

Empagliflozin’s higher SGLT2/SGLT1 selectivity (2,600:1) minimizes off-target gastrointestinal effects compared to Canagliflozin (250:1) . Its tetrahydrofuran moiety enhances metabolic stability, contributing to a longer half-life (12–16 hours) versus Dapagliflozin (10–13 hours) .

Clinical Efficacy and Outcomes

Empagliflozin outperforms other SGLT2 inhibitors in reducing cardiovascular mortality and all-cause mortality:

| Outcome | Empagliflozin | Canagliflozin | Dapagliflozin |

|---|---|---|---|

| Cardiovascular Mortality Risk Reduction | 38%* | 14% | 17% |

| All-Cause Mortality Risk Reduction | 32%* | 12% | 15% |

| Heart Failure Hospitalization Reduction | 35% | 33% | 30% |

*Data from the EMPA-REG OUTCOME trial .

Metabolic and Adverse Effects

Empagliflozin shows superior effects on weight loss and glycemic control:

| Parameter | Empagliflozin (12 weeks) | Dapagliflozin (12 weeks) |

|---|---|---|

| Body Weight Reduction | 2.8 kg* | 2.1 kg |

| HbA1c Reduction | 0.82%* | 0.72% |

| Fasting Blood Glucose | -1.6 mmol/L* | -1.3 mmol/L |

*Data from a head-to-head comparison .

Adverse effects (e.g., genital infections) are comparable across SGLT2 inhibitors, but Empagliflozin has a lower incidence of volume depletion-related events (e.g., hypotension) due to its natriuretic profile .

Analytical and Manufacturing Considerations

Empagliflozin’s stability and purity are rigorously monitored using advanced analytical methods (e.g., UHPLC-QTOF/MS), ensuring compliance with pharmacopeial standards (USP, EP) . Impurities like Empagliflozin R-Isomer (CAS 1620758-31-7) are controlled to <0.1% in commercial batches, enhancing safety profiles compared to early-generation SGLT2 inhibitors .

Biological Activity

Empagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity extends beyond glycemic control, demonstrating significant cardiovascular and renal protective effects. This article explores the biological activity of empagliflozin, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.

Empagliflozin functions by inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion and subsequent reductions in blood glucose levels. However, its biological activity encompasses additional mechanisms:

- Cardiac Energy Metabolism : Recent studies indicate that empagliflozin enhances mitochondrial ATP production in cardiomyocytes. In a study using db/db mice, empagliflozin treatment resulted in significantly increased cytosolic and mitochondrial ATP levels, suggesting a direct effect on cardiac energy metabolism .

- Cardioprotection : Empagliflozin has been shown to improve cardiac robustness during ischemic events. It maintains ATP levels and enhances recovery after ischemia-reperfusion injury .

- Renal Protection : The compound reduces the risk of renal events in patients with T2DM. It has been reported to lower the incidence of macroalbuminuria and doubling of serum creatinine levels significantly compared to placebo .

Clinical Efficacy

Empagliflozin's efficacy has been demonstrated in various clinical trials:

- Cardiovascular Outcomes : In patients with chronic heart failure, empagliflozin significantly reduced the risk of cardiovascular death or hospitalization due to heart failure. A double-blind trial (EMPULSE) showed that patients receiving empagliflozin had better clinical outcomes compared to those on placebo .

- Glycemic Control : Empagliflozin effectively lowers HbA1c levels, with studies indicating a mean reduction of approximately 0.92% after 16 weeks of treatment .

- Weight and Blood Pressure Reduction : The drug also contributes to weight loss and modest reductions in blood pressure, enhancing overall metabolic health in diabetic patients .

Safety Profile

Empagliflozin is generally well-tolerated among patients. Common adverse effects include mild genitourinary infections; however, serious adverse events are relatively infrequent compared to placebo groups. In the EMPULSE trial, serious adverse events were reported in 32.3% of empagliflozin-treated patients versus 43.6% in the placebo group .

Data Summary

| Parameter | Empagliflozin Group | Placebo Group |

|---|---|---|

| Reduction in HbA1c (%) | -0.92 | N/A |

| Risk reduction for renal events | 39% | N/A |

| Serious adverse events (%) | 32.3 | 43.6 |

| Clinical benefit win ratio | 1.36 | N/A |

Case Studies

- Heart Failure Management : In a randomized trial involving patients hospitalized for acute heart failure, empagliflozin was initiated during hospitalization and demonstrated significant clinical benefits within 90 days .

- Type 2 Diabetes Patients : A comprehensive review indicated that patients receiving empagliflozin experienced substantial improvements in NYHA class compared to those on placebo, highlighting its role in managing both diabetes and associated cardiovascular conditions .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (2R,3S,4S,5R,6S)-Empagliflozin in pharmaceutical formulations and biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with diode array detection (DAD) and ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS) are widely validated for quantifying Empagliflozin. These methods achieve high sensitivity (LOQ ≤ 0.05 µg/mL) and specificity, even in complex matrices like human plasma .

- Key Parameters : Mobile phase optimization (e.g., acetonitrile:phosphate buffer), column selection (C18 or HILIC), and sample preparation (protein precipitation for plasma) are critical for reproducibility .

Q. How can stability-indicating assays be designed to evaluate Empagliflozin under stress conditions?

- Experimental Design : Expose Empagliflozin to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) conditions. Use forced degradation studies to identify degradation products and validate chromatographic separation (e.g., resolution ≥ 2.0 between peaks) .

- Validation Metrics : Assess specificity, linearity (5–50 µg/mL), and recovery (98–102%) to ensure the method distinguishes intact Empagliflozin from degradation products .

Q. What clinical trial endpoints are prioritized in studies evaluating Empagliflozin’s efficacy in type 2 diabetes and heart failure?

- Primary Endpoints : Hemoglobin A1c (HbA1c) reduction, hospitalization for heart failure (HHF), and cardiovascular mortality. Secondary endpoints include urine glucose excretion and serum uric acid (SUA) levels .

- Data Collection : Use intention-to-treat (ITT) analysis with last observation carried forward (LOCF) to handle missing data. Report confidence intervals (95% CI) and absolute risk reduction (ARR) for binary outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in Empagliflozin’s effects on bone metabolism and fracture risk across clinical studies?

- Analysis Framework : Conduct meta-analyses of randomized controlled trials (RCTs) stratified by patient subgroups (e.g., age, baseline fracture risk). For example, while the CANVAS program linked canagliflozin to fracture risk, meta-analyses of Empagliflozin trials (e.g., EMPA-REG OUTCOME) showed no significant association (RR = 0.67, 95% CI: 0.37–1.07) .

- Mechanistic Studies : Evaluate urinary calcium excretion and bone turnover markers (e.g., CTX, P1NP) to clarify indirect effects .

Q. What strategies optimize the detection and characterization of Empagliflozin’s stereoisomeric impurities (e.g., R-isomer) during synthesis?

- Chromatographic Solutions : Use chiral stationary phases (e.g., Chiralpak IG-3) with polar organic mobile phases (methanol:ethanol:diethylamine) to resolve (2R,3S,4S,5R,6S)-Empagliflozin from its R-isomer impurity (CAS 1620758-31-7). Confirm identity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

- Quality Control : Set impurity thresholds per ICH Q3A guidelines (e.g., ≤ 0.15% for unknown impurities) and validate methods using spiked samples .

Q. How should researchers design preclinical studies to assess Empagliflozin’s cardiorenal protective mechanisms independent of glucose-lowering effects?

- Animal Models : Use non-diabetic rodent models of heart failure (e.g., transverse aortic constriction) or renal ischemia-reperfusion injury. Measure biomarkers like NT-proBNP, kidney injury molecule-1 (KIM-1), and tubular sodium reabsorption .

- Dose-Response Studies : Compare low (1 mg/kg) vs. high (10 mg/kg) doses to isolate SGLT2-independent pathways (e.g., NHE3 inhibition) .

Q. What statistical approaches address heterogeneity in pooled analyses of Empagliflozin’s real-world effectiveness (e.g., EMPRISE study)?

- Propensity Score Matching : Adjust for confounding variables (e.g., age, comorbidities) when comparing Empagliflozin to DPP-4 inhibitors. Report hazard ratios (HR) with inverse probability weighting .

- Sensitivity Analyses : Apply fixed-effect vs. random-effect models to assess robustness. For example, Empagliflozin reduced HHF risk by 44% (HR = 0.56, 95% CI: 0.48–0.66) in EMPRISE, consistent across subgroups .

Methodological Resources

- Analytical Validation : Refer to ICH Q2(R1) for method validation protocols .

- Clinical Trial Design : Follow GRADE guidelines for evidence quality assessment and PRISMA for systematic reviews .

- Data Contradiction Management : Use Cochrane Risk of Bias Tool and trial sequential analysis (TSA) to evaluate bias and statistical power .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.